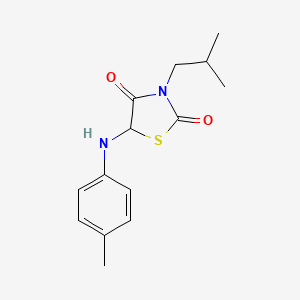

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-10(3)5-7-11/h4-7,9,12,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVRLAXHVMXRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isobutylamine with p-tolylisothiocyanate to form an intermediate, which is then cyclized with chloroacetic acid to yield the final product. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Synthetic Routes for Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are typically synthesized via cyclocondensation of thiourea derivatives with α-haloacetic acids. For example:

-

Step 1 : Reaction of m-tolylthiourea with chloroacetic acid in HCl yields 3-(m-tolyl)thiazolidine-2,4-dione (40% yield) .

-

Step 2 : Knoevenagel condensation of the thiazolidine-2,4-dione core with aldehydes introduces arylidene groups at position 5 (55–90% yield) .

For 3-isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione , the isobutyl group at position 3 likely originates from alkylation of the parent thiazolidine-2,4-dione using isobutyl halides or via nucleophilic substitution. The p-tolylamino group at position 5 may arise from direct amination of a 5-halo or 5-hydroxyl intermediate with p-toluidine .

Nucleophilic Substitution at Position 5

The 5-position of thiazolidine-2,4-dione is reactive due to electron-withdrawing effects of the carbonyl groups. Substitution with amines (e.g., p-toluidine) typically requires:

-

Activation via halogenation (e.g., using POCl₃ to form 5-chloro derivatives).

-

Reaction with amines under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Example :

Functionalization of the Isobutyl Group

The isobutyl substituent at position 3 can undergo:

-

Oxidation : Conversion to a carboxylic acid using strong oxidants like KMnO₄.

-

Halogenation : Free-radical bromination to yield 3-(bromoisobutyl) derivatives .

Reactivity of the p-Tolylamino Group

The p-tolylamino moiety at position 5 participates in:

-

Acylation : Reaction with acid chlorides (e.g., acetyl chloride) to form amides.

-

Diazotization : Formation of diazonium salts for coupling reactions (e.g., Sandmeyer reaction) .

Comparative Reaction Yields and Conditions

Spectral Characterization

Key spectral data for intermediates and analogs:

Challenges and Limitations

Scientific Research Applications

The biological activity of this compound is primarily linked to its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ leads to several beneficial effects:

- Increased Insulin Sensitivity : Enhances glucose uptake in peripheral tissues.

- Reduction in Inflammatory Mediators : Lowers levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to anti-inflammatory effects.

- Regulation of Lipid Metabolism : Promotes adiponectin secretion, which plays a role in lipid metabolism and insulin sensitivity .

Antidiabetic Properties

This compound has been studied for its potential as an antidiabetic agent. Thiazolidinedione derivatives are known for their ability to improve insulin sensitivity and regulate glucose metabolism, making them candidates for the treatment of type 2 diabetes .

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit antimicrobial properties against various pathogens. The compound's structural characteristics may enhance its efficacy against Gram-positive bacteria .

Anticancer Potential

The compound has been investigated for its anticancer activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have shown that thiazolidine derivatives can modulate signaling pathways involved in cancer progression .

Case Study 1: Antidiabetic Activity

A study demonstrated that the administration of this compound significantly improved glucose tolerance in diabetic animal models. The compound was shown to enhance insulin sensitivity and reduce blood glucose levels effectively.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of various thiazolidine derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects against specific Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Compounds:

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: Synthesized via Knoevenagel condensation (71% yield); π-π interactions with aromatic systems enhance stability .

- Compound T1 ((Z)-5-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)thiazolidine-2,4-dione) : Dual GSK-3β/tau-aggregation inhibitor (IC₅₀ = 0.89 µM for GSK-3β) with blood-brain barrier (BBB) penetrability .

Comparison Table: Anticancer TZDs

Antidiabetic Activity: PPAR-γ and Aldose Reductase Inhibition

Key Compounds:

- 5-[4-(2-Amino-5-ethoxypyridine)ethoxy benzyl]thiazolidine-2,4-dione: PPAR-γ agonist with superior hypoglycemic activity to pioglitazone in vivo .

- 3-((Diethyl amino) methyl)-5-(4-methoxybenzylidine)thiazolidine-2,4-dione: 70% reduction in blood glucose (alloxan-induced diabetic rats) .

- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione : Aldose reductase inhibitor (84.2% lipid peroxidation inhibition) .

Comparison Table: Antidiabetic TZDs

Mechanistic Notes: The absence of a benzylidene group in the target compound may limit its PPAR-γ agonism, as this moiety is critical for receptor binding .

Antimicrobial and Anti-Inflammatory Activity

Key Compounds:

- (Z)-5-(4-Methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g) : Antibacterial activity against Gram-positive bacteria (MIC = 8 µg/mL) .

- 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione (1s) : 82.9% lipid peroxidation inhibition, comparable to NDGA (80.8%) .

Comparison: The p-tolylamino group’s steric bulk may hinder bacterial membrane interaction compared to smaller substituents like methoxy or indole.

Pharmacokinetics

- BBB Penetration : Compounds with indole or methoxy groups (e.g., T1) show better BBB penetration than alkyl-substituted TZDs .

Biological Activity

3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione (TZD) class, which has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 278.37 g/mol. The compound's unique structural features, including the isobutyl and p-tolylamino groups, contribute to its distinct biological properties compared to other TZD derivatives .

The biological activity of this compound is primarily linked to its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ leads to:

- Increased insulin sensitivity : This enhances glucose uptake in peripheral tissues.

- Reduction in inflammatory mediators : The compound may lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects.

- Regulation of lipid metabolism : It promotes adiponectin secretion, which plays a role in lipid metabolism and insulin sensitivity .

Antidiabetic Properties

Research has demonstrated that thiazolidinediones, including this compound, exhibit significant antidiabetic activity. In vitro studies have shown that this compound can reduce blood glucose levels effectively. For example, it has been found to lower plasma triglyceride levels by up to 58% in animal models .

Antioxidant Activity

Recent studies indicate that derivatives of thiazolidine-2,4-dione possess antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinediones:

- Antidiabetic Efficacy :

- Antioxidant Potential :

-

Comparative Studies :

- Comparative analysis with other TZD derivatives revealed that this compound has unique pharmacokinetic properties due to its specific substitutions, potentially enhancing its therapeutic profile.

Data Table: Biological Activities of Thiazolidinedione Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing thiazolidine-2,4-dione derivatives like 3-Isobutyl-5-(p-tolylamino)thiazolidine-2,4-dione?

- Methodology : The compound can be synthesized via Knoevenagel condensation. For example, react 1,3-thiazolidine-2,4-dione with p-tolyl isocyanate in the presence of a base (e.g., piperidine) under reflux in ethanol. Purify via recrystallization using ethanol or DMF-acetic acid mixtures .

- Key Parameters : Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1 molar ratio of aldehyde to thiazolidinedione). Monitor progress using TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane) .

Q. How is the structural characterization of this compound performed?

- Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

- NMR : Use H NMR to identify aromatic protons (δ 6.5–7.5 ppm), isobutyl CH groups (δ 1.8–2.2 ppm), and thiazolidinedione ring protons (δ 4.0–5.0 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary steps are recommended to establish structure-activity relationships (SAR) for this compound?

- Approach :

Synthesize analogs with variations in the isobutyl or p-tolylamino groups.

Test in vitro bioactivity (e.g., enzyme inhibition assays for antidiabetic or anticancer targets).

Correlate substituent electronic/hydrophobic properties (via Hammett or Hansch analysis) with activity trends .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in sealed containers at 2–8°C, separated from oxidizers.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinedione derivatives?

- Strategy :

- Systematic Variation : Test compounds under standardized assay conditions (e.g., fixed pH, temperature).

- Meta-Analysis : Compare substituent effects across studies. For example, electron-withdrawing groups on the phenyl ring may enhance activity in some contexts but reduce solubility, leading to conflicting results .

Q. What computational methods aid in designing novel derivatives of this compound?

- Tools :

- Use quantum chemical calculations (e.g., DFT) to predict reactivity and regioselectivity.

- Apply molecular docking to screen virtual libraries for target binding (e.g., PPAR-γ for antidiabetic studies).

- Integrate machine learning to prioritize synthetic routes based on reaction energy profiles .

Q. How can regioselectivity challenges in substitution reactions of thiazolidinediones be addressed?

- Solutions :

- Employ directing groups (e.g., nitro or methoxy) to control electrophilic substitution positions.

- Use transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.